N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-6-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZPVJZUCUMSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 3,4,5,6 Tetrahydro 2 Pyridinyl Glycine and Its Analogs
Strategies for the Construction of the Tetrahydropyridine (B1245486) Ring System
The formation of the tetrahydropyridine ring is a critical step in the synthesis of the target compound and its analogs. Modern organic synthesis offers several powerful strategies, including multicomponent and cycloaddition reactions, to build this heterocyclic scaffold efficiently.
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. rsc.org These reactions are advantageous due to their high atom economy, time and energy savings, and the ability to generate complex molecules from simple precursors in one step. nih.gov
The synthesis of tetrahydropyridine derivatives is well-suited to MCR strategies. A common approach involves the condensation of an aldehyde, an amine, and a β-ketoester. ufms.br This reaction can be promoted by a variety of catalysts, including Lewis acids and nanomaterials, to afford highly functionalized tetrahydropyridines. ufms.brrsc.org For instance, a one-pot reaction between aromatic aldehydes, β-dicarbonyl compounds, and functionalized amines can lead to fused polyheterocyclic systems bearing a tetrahydropyridine ring. rsc.org The reaction sequence often involves a series of cascade or domino processes, such as Knoevenagel condensation, Michael addition, and Mannich reactions, followed by intramolecular cyclization. nih.gov
The choice of catalyst plays a significant role in the outcome of these reactions. Lewis acids like BF₃·OEt₂ have been used, as have heterogeneous catalysts such as silica-based solid acids (BF₃·SiO₂) and various nanoparticles, which offer benefits like recyclability and milder reaction conditions. rsc.orgufms.br
Table 1: Examples of Multicomponent Reactions for Tetrahydropyridine Synthesis
| Reactants | Catalyst | Key Features |
|---|---|---|
| Aldehyde, Amine, β-Ketoester | Lewis Acids (e.g., BF₃·SiO₂) | Inexpensive, eco-friendly, and effective for highly substituted products. ufms.br |
| 1,3-Dicarbonyls, α,β-Unsaturated Carbonyls, Amines | Thermal (Toluene, reflux) | One-pot access to fused polyheterocyclic compounds with multiple stereocenters. rsc.org |
| Aromatic Aldehyde, Ethyl-3-oxo-4-(arylsulfonyl) butanoates, Ammonium (B1175870) Acetate | None (Ethanol, rt) | Forms functionalized 1,2,5,6-tetrahydropyridine derivatives. ufms.br |
These MCR approaches provide a versatile platform for creating a library of tetrahydropyridine scaffolds that can be further elaborated to produce analogs of N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine.
Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of six-membered rings, including the tetrahydropyridine system. nih.gov These reactions involve the combination of a diene and a dienophile to form a cyclic adduct. In the context of tetrahydropyridine synthesis, either the diene or the dienophile contains a nitrogen atom, leading to an aza-Diels-Alder reaction.
Inverse-electron-demand Diels-Alder reactions are particularly successful for synthesizing pyridine (B92270) and tetrahydropyridine derivatives. acsgcipr.org In this variant, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct often extrudes a small stable molecule like nitrogen gas (N₂) to yield a dihydropyridine, which can then be reduced to the corresponding tetrahydropyridine. acsgcipr.org While highly atom-efficient, a limitation of this method can be the multi-step synthesis required to prepare the necessary diene and dienophile precursors. acsgcipr.org
Thermal cycloadditions are also known to produce tetrahydropyridines as the primary products. acsgcipr.org Both intermolecular and intramolecular versions of the aza-Diels-Alder reaction have been reported, with intramolecular variants often proceeding under milder conditions. acsgcipr.orgeresearchco.com These methods are fundamental in heterocyclic chemistry for creating the core structure required for this compound analogs.
Enantioselective Synthesis of this compound Derivatives
Introducing chirality into the tetrahydropyridine ring or the glycine (B1666218) moiety is crucial for developing stereochemically pure analogs for various applications. Enantioselective synthesis can be achieved either by building the chiral ring system directly using chiral catalysts or by attaching a chiral glycine equivalent to a pre-existing scaffold.
One of the most established methods for preparing chiral α-amino acids involves the asymmetric alkylation of glycine derivatives. austinpublishinggroup.com This strategy commonly employs a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation reaction. austinpublishinggroup.com Glycine Schiff bases, particularly their Ni(II) complexes, serve as effective glycine equivalents. nih.gov
In this approach, a chiral Ni(II) complex, often derived from a chiral auxiliary like (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is deprotonated to form a nucleophilic enolate. This enolate then reacts with an alkyl halide. The chiral environment provided by the complex directs the incoming alkyl group to one face of the enolate, resulting in high diastereoselectivity. nih.gov Subsequent hydrolysis of the complex releases the desired α-amino acid. This method is particularly useful for large-scale synthesis due to the straightforward preparation and high reactivity of the Ni(II) complexes. nih.gov
Table 2: Asymmetric Alkylation of Glycine Imines
| Glycine Derivative | Catalyst System | Alkylating Agent | Stereoselectivity |
|---|---|---|---|
| N-(Diphenylmethylene)glycine tert-butyl ester | Chiral Cinchona Alkaloid-derived PTC | Benzyl Bromide | Up to 88% ee austinpublishinggroup.com |
This methodology could be adapted to synthesize chiral analogs by using a halo-functionalized tetrahydropyridine as the alkylating agent to react with the chiral glycine enolate equivalent.
An alternative to building chirality on the glycine unit is to construct the tetrahydropyridine ring enantioselectively from the outset. This has been achieved through various catalytic asymmetric reactions.
Organocatalysis offers a powerful platform for these transformations. For example, a triple-domino Michael/aza-Henry/cyclization reaction catalyzed by a quinine-derived squaramide can produce highly functionalized tetrahydropyridines with three contiguous stereocenters in good yields and excellent enantiomeric excesses. nih.govacs.org This one-pot process efficiently assembles the ring from simple starting materials like 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines. nih.gov
Transition metal catalysis also provides effective routes. Iridium-catalyzed asymmetric formal [5+1] annulation has been developed for the synthesis of chiral tetrahydropyridine derivatives. acs.orgacs.org This method involves the in situ generation of enamines as nitrogen nucleophiles, which then participate in an iridium-catalyzed intramolecular asymmetric allylic amination. acs.org This approach yields a variety of chiral tetrahydropyridines in moderate to good yields with excellent enantioselectivity. acs.org
Table 3: Chiral Catalyst-Mediated Synthesis of Tetrahydropyridines
| Reaction Type | Catalyst | Reactants | Stereoselectivity |
|---|---|---|---|
| Triple-Domino Michael/aza-Henry/Cyclization | Quinine-derived squaramide | 1,3-Dicarbonyls, β-nitroolefins, Aldimines | Excellent ee, high dr nih.govacs.org |
| Formal [5+1] Annulation | Iridium/Phosphoramidite complex | 7-oxo allyl carbonates, Primary amines | Up to 94% ee acs.org |
Once the chiral tetrahydropyridine scaffold is formed, the glycine moiety can be introduced through standard synthetic transformations.
Functionalization and Derivatization Strategies of the Glycine Moiety
Modifying the glycine portion of this compound allows for the fine-tuning of its properties. Strategies can target the α-carbon or the carboxylic acid group.
Direct C(sp³)–H functionalization of glycine derivatives has emerged as a powerful tool for introducing new substituents at the α-position. researchgate.netmdpi.com Visible-light-driven photoredox catalysis enables the site-selective alkylation of glycine residues within peptides or as standalone derivatives. researchgate.netresearchgate.net These methods often use an external photocatalyst, such as an organic dye or a transition-metal complex, to generate an α-amino carbon radical from the glycine derivative. mdpi.com This radical can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. Copper-catalyzed α-functionalization also provides a route to introduce aryl, vinyl, and alkynyl groups onto glycine amides. nih.gov
Derivatization of the carboxylic acid is a more traditional but equally important strategy. For analytical purposes, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to convert the carboxylic acid into a derivative that is more easily detected by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov This reaction is rapid and occurs in aqueous solution. nih.gov For synthetic purposes, the carboxyl group can be converted into esters, amides, or other functional groups using standard coupling reagents, providing access to a wide array of analogs with diverse properties.
Palladium-Catalyzed and Zinc-Mediated Coupling Reactions for N-Arylation
The N-arylation of the tetrahydropyridine nitrogen in this compound analogs represents a key transformation for creating libraries of pharmacologically relevant compounds. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are premier methods for forming C–N bonds. researchgate.net These reactions typically involve the coupling of an amine with an aryl halide or triflate, mediated by a palladium catalyst. For substrates like cyclic amidines or related N-heterocycles, the choice of ligand is crucial for achieving high yields and selectivity. mit.edu Efficient catalytic systems have been developed for the N-arylation of various heterocycles, including indoles, pyrroles, and imidazoles, using inexpensive and widely available (hetero)aryl chlorides. researchgate.netrsc.org The use of specialized phosphine (B1218219) ligands can facilitate the reaction even with sterically hindered or electronically challenging substrates. researchgate.net A typical protocol might employ a palladium precatalyst with a suitable phosphine ligand in the presence of a base to facilitate the coupling of the amidine nitrogen with an aryl halide.
Zinc-mediated reactions also provide a pathway for C-C and C-N bond formation. While direct zinc-mediated N-arylation is less common than palladium-catalyzed methods, zinc reagents play a critical role in related transformations. For instance, cooperative zinc catalysis, using a combination of a Lewis acidic zinc species like Zn(C₆F₅)₂ with a nucleophilic diarylzinc (ZnAr₂) reagent, has been shown to be effective for the atom-efficient arylation of N-tosylimines. nih.govrsc.org In this system, the Lewis acidic zinc activates the imine substrate towards nucleophilic attack, a principle that could be extended to the imine-like functionality within the cyclic amidine core of the target molecule's analogs. nih.govrsc.org Furthermore, zinc(II) species have been shown to promote the nucleophilic addition of cyclic amines to nitriles, forming amidine compounds, which could serve as precursors to the target structure. rsc.org
The table below summarizes representative conditions for a related palladium-catalyzed N-arylation of 4-methylimidazole (B133652) with an aryl bromide, illustrating the effect of different parameters on the reaction's success. mit.edu
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (0.1) | L1 (0.2) | K₂CO₃ | Dioxane | 100 | 93 |
| 2 | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | Toluene | 100 | 0 |
| 3 | Pd₂(dba)₃ (0.1) | XPhos (0.2) | K₂CO₃ | Dioxane | 100 | 72 |
| 4 | Pd₂(dba)₃ (0.1) | L1 (0.2) | Cs₂CO₃ | Dioxane | 100 | 90 |
| 5 | Pd₂(dba)₃ (0.1) | L1 (0.2) | K₂CO₃ | Toluene | 100 | 85 |
Data adapted from an optimization study on a related N-arylation reaction. mit.edu
Development of Novel Synthetic Routes and Reaction Optimizations
Novel synthetic strategies for this compound and its analogs focus on efficient, high-yield, and environmentally benign processes. One common approach for synthesizing N-substituted glycine derivatives involves the reaction of a primary or secondary amine with a haloacetic acid, such as chloroacetic acid, often in an aqueous medium. nih.govmdpi.com This "green synthesis" approach, using water as a solvent, provides a direct method to attach the glycine moiety to a pre-formed cyclic amidine precursor. nih.gov
The synthesis of the cyclic amidine core itself can be approached through various novel methods. One such method involves the zinc(II)-promoted reaction between a cyclic amine (like piperidine) and a nitrile. rsc.org Another advanced strategy is the [3+2] cycloaddition of N-silyl enamines with activated acyl azides to produce cyclic N-acyl amidines, which could be subsequently modified to yield the desired glycine derivative. mdpi.com
Reaction optimization is a critical step in developing any new synthetic route to ensure its efficiency and scalability. This process typically involves the systematic variation of reaction parameters to find the conditions that provide the highest yield and purity of the desired product. Key parameters for optimization include the choice of catalyst, ligand, base, solvent, reaction temperature, and concentration. researchgate.net For instance, in palladium-catalyzed N-arylation reactions, a pre-activated solution of the palladium source and ligand can drastically improve efficacy by ensuring the formation of the active catalytic complex, especially when the substrate itself (like an imidazole) might inhibit catalyst formation. mit.edu The optimization process allows for the development of robust and scalable protocols suitable for producing these compounds for further study. mdpi.com
The following table demonstrates the substrate scope for a palladium-catalyzed N-arylation of 4-methylimidazole, showcasing the versatility of optimized reaction conditions with various aryl halides. mit.edu
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-(p-tolyl)-4-methylimidazole | 93 |
| 2 | 4-Chloroanisole | N-(4-methoxyphenyl)-4-methylimidazole | 91 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)-4-methylimidazole | 94 |
| 4 | 2-Bromopyridine | N-(pyridin-2-yl)-4-methylimidazole | 91 |
| 5 | 3-Chlorobenzonitrile | N-(3-cyanophenyl)-4-methylimidazole | 94 |
Data adapted from a substrate scope study on a related N-arylation reaction. mit.edu
Structure Activity Relationship Sar Investigations and Rational Molecular Design
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of derivatives of N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine is intrinsically linked to its core structural components: the tetrahydropyridine (B1245486) ring and the N-substituted glycine (B1666218) side chain. The tetrahydropyridine moiety, as a partially saturated heterocyclic system, provides a three-dimensional scaffold that can interact with biological targets. The nitrogen atom within this ring is a key feature, influencing the molecule's physicochemical properties such as basicity and hydrogen bonding capacity. nih.gov
The glycine portion of the molecule offers a carboxylic acid group and a secondary amine, both of which can participate in crucial interactions with biological macromolecules like enzymes and receptors. Glycine itself is a fundamental amino acid, and its incorporation into drug-like molecules can enhance physicochemical and biological characteristics. nih.govnih.gov The flexibility of the glycine side chain allows it to adopt various conformations, which can be critical for optimal binding to a target protein.
Studies on related heterocyclic compounds, such as pyridine (B92270) derivatives, have shown that the nature and position of substituents on the ring system are critical for antiproliferative activity. nih.gov For instance, the presence of specific groups can modulate lipophilicity, electronic distribution, and steric bulk, all of which are pivotal for biological function.
Impact of Substituent Effects on In Vitro Efficacy
The in vitro efficacy of this compound analogs can be significantly modulated by the introduction of various substituents on the tetrahydropyridine ring. The nature, size, and position of these substituents can influence the compound's interaction with its biological target.
For example, the addition of electron-withdrawing or electron-donating groups to the aromatic ring of related pyridine-containing compounds has been shown to alter their biological activity. mdpi.commdpi.com Electron-withdrawing groups can affect the pKa of the heterocyclic nitrogen, influencing its ionization state at physiological pH and its ability to form ionic interactions. Conversely, bulky substituents may enhance binding through van der Waals interactions or, alternatively, cause steric hindrance that prevents optimal binding.
The substitution on the nitrogen atom of the glycine moiety also plays a critical role. N-alkylation can impact the compound's lipophilicity and membrane permeability. researchgate.net The length and branching of the alkyl chain can be optimized to balance potency and pharmacokinetic properties.
| Substituent Position | Substituent Type | Observed/Predicted Impact on Efficacy |
|---|---|---|
| Tetrahydropyridine Ring | Electron-Withdrawing Group (e.g., -NO2, -CF3) | May increase binding affinity by modulating electronic properties. mdpi.com |
| Tetrahydropyridine Ring | Electron-Donating Group (e.g., -OCH3, -NH2) | Can alter hydrogen bonding capabilities and solubility. nih.gov |
| Tetrahydropyridine Ring | Bulky Alkyl Group | Could either enhance van der Waals interactions or cause steric clash. |
| Glycine Nitrogen | Small Alkyl Group (e.g., -CH3, -C2H5) | May improve cell permeability and target engagement. nih.gov |
| Glycine Carboxyl Group | Esterification | Can act as a prodrug strategy to improve bioavailability. |
Molecular Modification Strategies for Activity Enhancement and Selectivity
To enhance the biological activity and selectivity of this compound, several molecular modification strategies can be employed. These strategies are guided by the structure-activity relationships established from initial screening and analog synthesis.
One common approach is the synthesis of a library of analogs with systematic variations at different positions of the molecule. This could involve introducing a range of substituents on the tetrahydropyridine ring to probe the steric and electronic requirements of the binding site. rsc.org Another strategy is to modify the glycine side chain. For instance, replacing the glycine with other amino acids could introduce chirality and provide additional points of interaction with the target. mdpi.com
Isosteric replacement is another powerful tool in medicinal chemistry. Replacing the tetrahydropyridine ring with other heterocyclic scaffolds could lead to improved potency, selectivity, or pharmacokinetic profiles. nih.gov Similarly, the carboxylic acid of the glycine moiety could be replaced with other acidic functional groups, such as a tetrazole, to alter the compound's acidity and metabolic stability.
Selectivity is a critical aspect of drug design. By understanding the structural differences between the target protein and related off-target proteins, modifications can be designed to exploit these differences. For example, introducing a substituent that favorably interacts with a specific residue in the target protein but clashes with a different residue in an off-target protein can significantly enhance selectivity.
Computational Approaches to SAR Analysis and Lead Optimization
Computational chemistry plays an indispensable role in modern drug discovery, offering powerful tools for understanding structure-activity relationships and guiding the lead optimization process. nih.govresearchgate.net For this compound and its analogs, various computational methods can be applied.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
Molecular docking simulations can predict the preferred binding mode of a ligand within the active site of a target protein. This provides valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. nih.gov By visualizing the docked pose of this compound, medicinal chemists can rationally design modifications to improve these interactions.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, allowing for the assessment of its stability and the exploration of different conformational states. nih.gov Free energy calculations, such as Free Energy Perturbation (FEP), can be used to more accurately predict the binding affinities of a series of analogs, aiding in the selection of the most promising candidates for synthesis. nih.gov
| Computational Method | Application in SAR and Lead Optimization |
|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new analogs based on their chemical structure. researchgate.net |
| Molecular Docking | Predicts the binding pose of a ligand in a protein's active site, identifying key interactions. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time to assess stability. nih.gov |
| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of a series of analogs with high accuracy. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. |
Mechanistic Dissection of Biological Activities at the Molecular and Cellular Level
Elucidation of Receptor Binding Modes and Functional Selectivity
There is no available research detailing the binding modes or functional selectivity of N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine at the following receptor families:
Interactions with Ligand-Gated Ion Channels (e.g., Glycine (B1666218) Receptors, NMDA Receptors)
No studies have been identified that characterize the interaction of this specific compound with glycine receptors or N-methyl-D-aspartate (NMDA) receptors. nih.govelsevierpure.comwikipedia.orgnih.govbiorxiv.orgresearchgate.netnih.govnih.govmdpi.comnih.govnih.goved.ac.ukresearchgate.net
Modulation of Nuclear Receptors (e.g., RXRα)
Information regarding the modulation of nuclear receptors, such as the retinoid X receptor alpha (RXRα), by this compound is absent from the current scientific literature. nih.gov
Engagement with G-Protein Coupled Receptors (e.g., Purinergic, Dopamine)
There is no published data on the engagement of this compound with G-protein coupled receptors, including purinergic or dopamine (B1211576) receptors. researchgate.netnih.govnih.govguidetopharmacology.org
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Glycine Transporters, Hydrolases)
Detailed studies on the enzyme inhibition kinetics and the mechanism of action of this compound are not available. Specifically, there is no information on its effects on:
Glycine Transporters: d-nb.infonih.govnih.govresearchgate.netnih.gov
Hydrolases
Cellular Pathway Modulation and Signal Transduction Cascades
The impact of this compound on cellular pathways and signal transduction cascades has not been documented in the available scientific literature. drugbank.comnih.govresearchgate.netymdb.ca
Comprehensive in Vitro Biological Evaluation and Pharmacological Profiling
Antimicrobial Spectrum Analysis
No data is currently available regarding the antibacterial activity of N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine against Gram-positive and Gram-negative bacterial strains.
Information on the antifungal properties of this compound has not been reported in the scientific literature.
There are no published studies on the efficacy of this compound against Mycobacterium species.
Antiproliferative Activity in Diverse Cancer Cell Lines (e.g., HepG2, A549)
The antiproliferative effects of this compound on cancer cell lines such as HepG2 and A549 have not been documented.
Enzyme Assay Panels
There is no available data concerning the modulatory effects of this compound on the glycine (B1666218) transport system.
Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the in vitro biological evaluation and pharmacological profiling of the compound this compound for the targets outlined in the user's request.
The requested article structure is as follows:
Receptor Interaction and Functional Assays
Glycine Receptor (GlyR) Agonism/Antagonism
Extensive searches for data related to the activity of this compound at these specific enzymatic and receptor targets did not yield any relevant research findings, experimental data, or publications. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The creation of content, including data tables and detailed research findings, would require fabricating data, which is contrary to the principles of scientific accuracy.
Dopamine (B1211576) Receptor Subtype Profiling
There is no available research data on the binding affinity or functional activity of this compound at any of the dopamine receptor subtypes (D1, D2, D3, D4, or D5). Consequently, a data table detailing its receptor subtype selectivity and potency cannot be provided.
Monoamine Oxidase (MAO) Inhibition Profiling
No studies have been published that investigate the potential of this compound to inhibit either monoamine oxidase-A (MAO-A) or monoamine oxidase-B (MAO-B). As a result, there is no data to present regarding its inhibitory concentration (IC50) or its selectivity for either MAO isoform.
Advanced Computational Chemistry and Molecular Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Biological Activity
A cornerstone of modern drug discovery is the ability to forecast a molecule's biological activity without the immediate need for extensive and costly laboratory experiments. ijcrt.org For N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine and its analogs, this is achieved by developing predictive models, often through Quantitative Structure-Activity Relationship (QSAR) studies. nih.govnih.gov
QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov The development of a robust QSAR model for analogs of this compound would begin with the compilation of a dataset containing structurally diverse but related compounds and their corresponding experimentally determined biological activities (e.g., IC50 values for a specific enzyme or receptor). researchgate.net
The next step involves calculating a wide range of molecular descriptors for each compound. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov Machine learning algorithms, such as random forest or deep neural networks, are increasingly used to handle the complexity of these datasets and build highly accurate predictive models. ijcrt.orgnih.gov
| Descriptor Type | Specific Descriptor | Description | Potential Influence on Activity |
|---|---|---|---|
| Topological | Wiener Index | Describes the branching of the molecular skeleton. | Correlates with molecular compactness and accessibility to the binding site. |
| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. | Affects membrane permeability and hydrophobic interactions with the target. |
| 3D / Geometric | Molecular Surface Area | The total surface area of the molecule. | Influences the overall size and potential for interaction with the receptor surface. |
Once validated, these models can be used to predict the activity of new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing. ijcrt.org
Feature Selection for SAR Interpretation
With a multitude of calculated descriptors, it becomes crucial to identify which molecular features are most influential in determining biological activity. This process, known as feature selection, is vital for interpreting the Structure-Activity Relationship (SAR). researchgate.net For a series of this compound analogs, SAR analysis aims to understand how modifications to the tetrahydropyridine (B1245486) ring, the glycine (B1666218) moiety, or the addition of various substituents affect the compound's potency and selectivity. mdpi.com
Computational feature selection algorithms, such as genetic algorithms or recursive feature elimination, can sift through hundreds of descriptors to pinpoint the critical few. researchgate.net For instance, an analysis might reveal that the presence of a hydrogen bond donor on the tetrahydropyridine ring and a specific electrostatic potential around the carboxyl group of the glycine are key for activity. This knowledge is invaluable, as it provides medicinal chemists with a clear rationale for designing the next generation of compounds, focusing modifications on the features that matter most.
Ligand-Based Drug Design Approaches
When the three-dimensional structure of the biological target is unknown, researchers can still design new drugs by studying the properties of molecules known to be active. eurofinsdiscovery.com These ligand-based drug design approaches are powerful tools for discovering novel analogs of this compound.
Pharmacophore Mapping:
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and elicit a response. ijpsonline.comslideshare.net Pharmacophore mapping involves identifying these common chemical features from a set of active molecules and defining their spatial relationships. researchgate.net
For this compound and its active analogs, a pharmacophore model might consist of features such as a hydrogen bond acceptor (from the carboxyl group), a hydrogen bond donor (from the amine), and a hydrophobic region corresponding to the cyclic structure. nih.gov This 3D model then serves as a template or query for searching large chemical databases to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.gov
| Feature Type | Description | Originating Group (Hypothetical) | 3D Coordinate (Example) |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from the receptor. | Carboxyl oxygen | (1.5, 2.3, 0.8) |
| Hydrogen Bond Donor (HBD) | Donates a hydrogen bond to the receptor. | Amine hydrogen | (4.2, 1.1, 2.5) |
| Hydrophobic (HY) | Engages in non-polar interactions. | Tetrahydropyridine ring | (3.0, 3.5, 1.2) |
| Positive Ionizable (PI) | Carries a positive charge at physiological pH. | Protonated amine | (4.0, 1.0, 2.7) |
Similarity Searching:
Based on the principle that structurally similar molecules are likely to have similar biological activities, similarity searching is a fundamental ligand-based technique. wikipedia.org Using the structure of this compound as a query, computational tools can rapidly screen vast databases of millions of compounds. nih.gov These tools calculate a similarity score between the query and each database molecule, often using 2D fingerprints that encode structural fragments. Molecules exceeding a certain similarity threshold are identified as hits for further investigation.
Virtual Screening and Library Design for Novel Analogs
Virtual screening (VS) is a computational methodology that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. slideshare.netnih.gov For this compound, VS can be used to explore a vast chemical space for new analogs. hkbpublications.com
Using the predictive QSAR and pharmacophore models developed previously, millions of virtual compounds can be rapidly assessed for their potential activity. mdpi.com This process filters down an enormous library to a manageable number of high-priority "hits" that can be acquired or synthesized for experimental testing. nih.gov
The insights gained from SAR, pharmacophore modeling, and initial virtual screening hits inform the rational design of a focused chemical library. nih.govfigshare.com Instead of random modifications, chemists can design a set of novel analogs of this compound where specific, targeted changes are made. For example, the library might explore different ring sizes, various substituents on the tetrahydropyridine ring, or bioisosteric replacements for the carboxylic acid group, all guided by the computational models to maximize the probability of discovering compounds with enhanced potency and improved properties.
| Analog ID | Modification on this compound Scaffold | Design Rationale | Predicted Activity (from QSAR) |
|---|---|---|---|
| ANA-001 | Add 4-fluoro substituent to the pyridine (B92270) ring. | Explore electronic effects on binding. | Potentially Increased |
| ANA-002 | Replace tetrahydropyridine with a piperidine (B6355638) ring. | Investigate the impact of ring saturation and conformation. | Potentially Decreased |
| ANA-003 | Replace carboxyl group with a tetrazole. | Bioisosteric replacement to improve metabolic stability. | Potentially Maintained |
| ANA-004 | Extend the glycine linker with one methylene (B1212753) group. | Probe for additional binding interactions. | Uncertain |
Through these iterative cycles of computational design, synthesis, and testing, researchers can systematically optimize the structure of this compound to develop novel and effective therapeutic candidates.
Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
The structural elucidation of this compound is initiated with 1D NMR experiments, namely ¹H (proton) and ¹³C (carbon-13) NMR. The ¹H NMR spectrum reveals the number of distinct proton environments and their integrations correspond to the number of protons in each environment. The chemical shifts provide clues about the electronic environment of the protons, while signal splitting (multiplicity) reveals information about adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule.
To establish the complete atomic connectivity, 2D NMR experiments are employed. science.gov
Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to map out the proton-proton networks within the tetrahydropyridine (B1245486) ring and the glycine (B1666218) side chain. Cross-peaks in the COSY spectrum confirm which protons are neighbors in the spin system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com It provides a direct link between the ¹H and ¹³C assignments, confirming C-H one-bond connectivities. sdsu.edu
The table below illustrates the type of data that would be generated from these NMR experiments for the structural assignment of this compound.
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| 2 (C=N) | - | ~165 | HMBC to H-6, H-α |
| 3 | ~2.2 | ~25 | COSY to H-4; HSQC to C-3 |
| 4 | ~1.7 | ~19 | COSY to H-3, H-5; HSQC to C-4 |
| 5 | ~1.7 | ~22 | COSY to H-4, H-6; HSQC to C-5 |
| 6 | ~3.4 | ~45 | COSY to H-5; HSQC to C-6 |
| α (Glycine CH₂) | ~3.9 | ~50 | HSQC to C-α; HMBC to C-2, C=O |
| C=O (Glycine) | - | ~175 | HMBC to H-α |
While this compound itself is achiral, NMR is a powerful technique for elucidating the stereochemistry and conformational preferences of its analogs or derivatives that may contain stereocenters. nih.gov For the parent compound, NMR can provide insights into the conformation of the six-membered tetrahydropyridine ring.
Analysis of proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can help determine dihedral angles between adjacent protons, which in turn provides information about the ring's conformation (e.g., chair, half-chair, or boat).
Furthermore, 2D Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY) experiments can be used to identify protons that are close to each other in space, regardless of their through-bond connectivity. science.gov For substituted analogs, NOE correlations can be used to establish the relative stereochemistry of substituents on the ring. For instance, a strong NOE between two protons would indicate they are on the same face of the ring system.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of this compound, which allows for the unambiguous confirmation of its molecular formula (C₇H₁₂N₂O₂). The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com
Different ionization techniques provide complementary information about the molecule's structure and stability.
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically results in minimal fragmentation, producing an abundant ion corresponding to the protonated molecule, [M+H]⁺. nih.gov This is particularly useful for confirming the molecular weight of the compound. ESI-MS/MS studies involve selecting the parent ion ([M+H]⁺) and inducing fragmentation through collision-induced dissociation (CID) to probe the molecular structure. researchgate.net This controlled fragmentation helps to piece together the different components of the molecule.
Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns. researchgate.net The resulting mass spectrum serves as a molecular "fingerprint" that can be used for identification. The fragmentation pathways observed in EI-MS provide valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the glycine side chain and the fragmentation of the tetrahydropyridine ring. Computational studies on similar molecules like protonated glycine have shown that common fragmentation pathways include the loss of water and carbon monoxide. nih.gov
| Ion | Formula | Expected Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₇H₁₃N₂O₂]⁺ | 157.0972 | Protonated molecule (parent ion), prominent in ESI |
| [M-COOH]⁺ | [C₆H₁₂N₂]⁺ | 112.1000 | Loss of the carboxyl group |
| [M-C₂H₂O₂]⁺ | [C₅H₁₀N₂]⁺ | 98.0844 | Loss of the glycinyl group (less side chain) |
| [C₅H₈N]⁺ | [C₅H₈N]⁺ | 82.0651 | Fragment corresponding to the tetrahydropyridinyl ring |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Analogs
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of an analog of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and torsional angles.
For chiral analogs, X-ray crystallography allows for the unambiguous determination of the absolute stereochemistry. It provides a definitive view of the molecule's conformation as it is packed within the crystal lattice, which can be compared with the preferred conformation in solution as determined by NMR. This technique is invaluable for validating the structures of novel synthetic compounds and understanding their three-dimensional architecture. researchgate.net
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for both the isolation and the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. google.com For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) using a C18 column is a common approach. The method can be used preparatively to purify the compound from reaction mixtures and analytically to determine its purity with high accuracy. Detection is often performed using a UV detector, or for compounds lacking a strong chromophore, by an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of the amino acid moiety, this compound typically requires derivatization to form a more volatile analog before GC analysis. researchgate.netnih.gov This method is highly sensitive and provides excellent separation efficiency, making it ideal for detecting and identifying trace impurities. The mass spectrometer provides structural information on the separated components, confirming their identity.
| Technique | Primary Application | Typical Stationary Phase | Key Considerations |
|---|---|---|---|
| HPLC | Purification and Purity Assessment | Reversed-Phase (e.g., C18) | Method development involves optimizing mobile phase composition and gradient for optimal separation. |
| GC-MS | Purity Assessment and Impurity Identification | Nonpolar or mid-polar capillary column (e.g., DB-5) | Requires chemical derivatization to increase volatility of the analyte. researchgate.net |
Advanced Spectroscopic Methods (e.g., IR, UV-Vis) for Functional Group Analysis
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the vibrational modes of functional groups within a molecule. The IR spectrum of this compound is expected to display a combination of characteristic peaks from both the glycine unit and the tetrahydropyridine ring. uwec.edu The glycine portion, like other amino acids, exists as a zwitterion in the solid state, leading to distinct absorption bands for the ammonium (B1175870) (NH3+) and carboxylate (COO-) groups. nih.govscispace.com
The tetrahydropyridine ring introduces additional features, primarily from the C=N (imine) bond of its cyclic amidine structure, as well as N-H and C-H vibrations. The analysis of a similarly structured, though more complex, tetrahydropyridine derivative showed characteristic peaks for N-H stretching at 3242 cm⁻¹, C=O stretching at 1649 cm⁻¹, and C=C stretching at 1591 cm⁻¹, which can serve as a reference for the heterocyclic portion of the target molecule. nih.gov
Detailed research on γ-glycine provides well-established assignments for the amino acid moiety. researchgate.net For instance, the stretching vibrations for the NH3+ group are typically observed over a broad range (2794–3441 cm⁻¹), while the symmetric stretching of the COO- group appears around 1489 cm⁻¹. researchgate.net The CH2 group also presents characteristic wagging and deformation vibrations. researchgate.net
The predicted IR absorption bands for this compound, based on the analysis of its functional groups and data from analogous structures, are summarized in the table below.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Source Reference |
|---|---|---|---|
| 3400–3200 | N-H (Amine/Amidine) | Stretching | nih.gov |
| 3300–2500 | O-H (Carboxylic Acid) | Stretching (Broad) | nih.gov |
| 3100–2800 | C-H (Aliphatic) | Stretching | researchgate.net |
| ~1660 | C=N (Imine/Amidine) | Stretching | nih.gov |
| ~1640 | COO⁻ (Carboxylate) | Asymmetric Stretching | nih.govnih.gov |
| ~1490 | COO⁻ (Carboxylate) | Symmetric Stretching | researchgate.net |
| ~1450 | CH₂ | Bending (Scissoring) | researchgate.net |
| ~1325 | CH₂ | Wagging | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in chromophores. The glycine component of the molecule lacks significant chromophores and, as a result, does not absorb appreciably in the 240-800 nm range. nih.gov Its absorption is typically confined to the far-UV region, with a cutoff wavelength around 240 nm. mdpi.com
The primary chromophore in this compound is the cyclic amidine system (–N=C–N–) within the tetrahydropyridine ring. This system contains both π-electrons (from the C=N double bond) and non-bonding electrons (on the nitrogen atoms), which can undergo electronic transitions.
The C=N group is expected to exhibit two main absorptions:
A weak absorption resulting from an n→π* transition, typically occurring at longer wavelengths (around 270-300 nm).
A more intense absorption from a π→π* transition at shorter wavelengths, likely below 250 nm.
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Predicted λmax (nm) | Transition | Chromophore | Source Reference |
|---|---|---|---|
| < 240 | σ→σ* / π→π* | Glycine moiety / C=N | nih.govmdpi.com |
It is crucial to note that these spectral characteristics are predicted based on the analysis of the compound's functional groups and data from related structures. Experimental validation through direct spectroscopic measurement of this compound is necessary for definitive characterization.
Emerging Research Directions and Future Perspectives
Design and Synthesis of Next-Generation N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine Analogs with Enhanced Specificity
The development of next-generation analogs of this compound will focus on achieving higher specificity for biological targets, which is crucial for improving therapeutic efficacy and minimizing off-target effects. The modular nature of the compound, with its distinct tetrahydropyridine (B1245486) ring and N-substituted glycine (B1666218) tail, allows for systematic structural modifications. nih.gov
Structure-Activity Relationship (SAR) studies will be pivotal in this endeavor. nih.govingentaconnect.com By synthesizing a library of analogs with varied substituents on the THP ring and modifications to the glycine portion, researchers can elucidate how specific structural changes influence biological activity. auctoresonline.orgresearchgate.net For instance, the addition of different aryl groups or other functional moieties to the THP ring can significantly alter the compound's interaction with target proteins. benthamdirect.com
| Structural Modification Strategy | Rationale / Goal | Potential Target Class |
| Introduction of chiral centers | To achieve stereospecific binding and improved potency/selectivity. | Receptors, Enzymes |
| Appending bulky/hydrophobic groups to the THP ring | To enhance binding affinity in hydrophobic pockets of a target. | Kinases, GPCRs |
| Altering the linker length between the ring and glycine | To optimize the spatial orientation for ideal target engagement. | Protein-protein interfaces |
| Replacing the glycine with other amino acids | To introduce new interaction points (e.g., hydrogen bonding). | Proteases, Transferases |
| Bioisosteric replacement of the carboxylic acid | To improve pharmacokinetic properties like cell permeability. | Various intracellular targets |
Exploration of Novel Therapeutic Applications Beyond Current Scope
The structural motifs within this compound suggest a broad range of potential therapeutic applications that warrant investigation. The tetrahydropyridine scaffold is present in compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antimalarial, and neuroprotective effects. auctoresonline.orgresearchgate.net Derivatives have been investigated as treatments for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. researchgate.netnih.gov
Future research will likely explore these and other areas:
Neurodegenerative Diseases: Given the neuroactive potential of THP derivatives, analogs could be screened for activity against targets relevant to Alzheimer's, Parkinson's, and other neurological conditions. researchgate.netnih.gov This includes targets like monoamine oxidases (MAO-A and MAO-B), which are inhibited by certain THP structures. nih.gov
Oncology: Certain THP-containing compounds have demonstrated anticancer properties. auctoresonline.orgresearchgate.net Future work could involve screening this compound analogs against various cancer cell lines and associated protein targets.
Infectious Diseases: The known antibacterial and antifungal properties of some THP derivatives provide a rationale for evaluating new analogs against a panel of microbial pathogens. auctoresonline.orgresearchgate.net
Inflammatory Disorders: The anti-inflammatory potential of the THP core structure suggests that novel derivatives could be developed for conditions characterized by chronic inflammation. auctoresonline.org
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
| AI/ML Application | Description | Impact on Discovery |
| Generative Modeling | Algorithms create novel molecular structures based on the core scaffold with desired 3D pharmacophores. digitellinc.com | Rapidly explores vast chemical space to identify innovative and patentable compounds. medium.comnih.gov |
| Virtual Screening | ML models predict the binding affinity of virtual libraries of analogs against specific biological targets. | Dramatically accelerates hit identification compared to traditional high-throughput screening. |
| ADMET Prediction | AI tools predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of unsynthesized compounds. digitellinc.com | Prioritizes candidates with favorable drug-like properties, reducing late-stage failures. |
| De Novo Design | AI designs molecules from scratch to fit a specific protein target, potentially using the core scaffold as a building block. | Enables the creation of highly potent and selective molecules tailored to the target. mdpi.com |
Development of Robust and Scalable Synthetic Methodologies for Production
For any promising compound to move from the laboratory to clinical application, the development of a robust, efficient, and scalable synthetic process is essential. Future research will need to focus on optimizing the synthesis of this compound and its derivatives.
Emphasis will be placed on the principles of green chemistry, which aim to reduce waste and environmental impact. acs.orgnih.gov This includes the use of environmentally benign solvents (like water), microwave-assisted protocols to reduce reaction times, and the development of catalyst-free reactions. nih.govresearchgate.netnih.gov Methodologies that avoid costly and time-consuming chromatographic purification steps by ensuring high-yield, clean reactions will be prioritized. The goal is to create synthetic routes that are not only efficient on a lab scale but can also be adapted for large-scale industrial production. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous glycine derivatives are prepared via condensation of activated pyridine precursors (e.g., 3,4,5,6-tetrahydro-2-pyridinyl chloride) with glycine under inert conditions. Reaction optimization includes:
- Temperature control : Maintain 0–5°C during glycine activation to minimize side reactions.
- Catalyst selection : Use palladium-based catalysts for coupling efficiency (e.g., Suzuki-Miyaura for aryl-glycine derivatives) .
- Purification : Column chromatography (silica gel, MeOH/CH₂Cl₂ gradient) or recrystallization from ethanol/water mixtures.
Q. What analytical techniques are critical for structural validation of this compound?
- Key methods :
- X-ray crystallography : Resolve stereochemistry and confirm ring conformation (e.g., tetrahydro-pyridine puckering modes) .
- NMR spectroscopy : and NMR to identify glycine’s NH/CH₂ groups and pyridine ring protons (δ 1.5–3.0 ppm for tetrahydro protons).
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z ~211).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride) .
- Spill management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in labeled containers.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Approach :
- Variable-temperature NMR : Identify dynamic effects (e.g., ring inversion in tetrahydro-pyridine) by acquiring spectra at 25°C and −40°C.
- DFT calculations : Compare experimental chemical shifts with computed values (B3LYP/6-31G* basis set) to validate assignments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
- Methods :
- Molecular docking (AutoDock Vina) : Screen against receptor databases (e.g., PDB) using flexible ligand docking to account for glycine’s conformational flexibility.
- MD simulations (GROMACS) : Simulate binding stability in aqueous environments (TIP3P water model) over 100 ns trajectories .
- Binding free energy calculations : Use MM-PBSA/GBSA to quantify affinity for targets like NMDA receptors.
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for this compound?
- Protocol :
- Single-crystal X-ray diffraction : Collect data at 100 K to minimize thermal motion artifacts.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., O–H···N bonds between glycine and pyridine moieties) using CrystalExplorer .
- Electrostatic potential maps : Visualize charge distribution to predict reactive sites (e.g., glycine’s carboxylate group).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
